BenchChemオンラインストアへようこそ!

1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one

Physicochemical profiling Drug-likeness Piperazinone SAR

1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one (CAS 2415535-03-2) is a synthetic small molecule (C19H20N4O, MW 320.4 g/mol) comprising an imidazo[1,2-a]pyridine core linked via a methylene bridge to a 1-benzylpiperazin-2-one ring system. The compound is catalogued in PubChem under CID 146074659 with computed physicochemical descriptors including XLogP3-AA 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 2415535-03-2
Cat. No. B2811760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one
CAS2415535-03-2
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CN(C(=O)CN1CC2=CN3C=CC=CC3=N2)CC4=CC=CC=C4
InChIInChI=1S/C19H20N4O/c24-19-15-21(10-11-23(19)12-16-6-2-1-3-7-16)13-17-14-22-9-5-4-8-18(22)20-17/h1-9,14H,10-13,15H2
InChIKeyCEMICSFVTLVFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one (CAS 2415535-03-2) — Sourcing & Structural Baseline for Imidazopyridine-Piperazinone Procurement


1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one (CAS 2415535-03-2) is a synthetic small molecule (C19H20N4O, MW 320.4 g/mol) comprising an imidazo[1,2-a]pyridine core linked via a methylene bridge to a 1-benzylpiperazin-2-one ring system. The compound is catalogued in PubChem under CID 146074659 with computed physicochemical descriptors including XLogP3-AA 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. It belongs to a broader class of imidazo[1,2-a]pyridine derivatives incorporating benzylpiperazinyl or benzylpiperazinone moieties that have been investigated across multiple therapeutic areas including antibacterial, antiviral, kinase inhibition, and hypoxia-inducible factor (HIF) pathway modulation [2][3]. The compound is currently available from multiple screening library vendors as a research-grade chemical (typical purity ≥95%) and has not been advanced into clinical development [1].

Why Generic Imidazopyridine Substitution Fails: Linker, N1-Substituent, and Heterocycle Connectivity Risks for 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one


Substituting a seemingly similar imidazo[1,2-a]pyridine derivative for 1-benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one introduces quantifiable risks across at least three distinct structural dimensions. First, the methylene linker between the imidazopyridine C2 position and the piperazinone N4 differs fundamentally from carbonyl-containing (propanoyl) or longer alkyl spacers found in analogs — this alters both conformational flexibility and the spatial relationship between the heterocycle and the piperazinone pharmacophore . Second, the N1-benzyl substitution on the piperazin-2-one ring contributes a specific lipophilic and steric profile that analogs lacking this group (e.g., compounds with pyridyl or unsubstituted N1) cannot replicate . Third, imidazo[1,2-a]pyridine connectivity at the C2 position versus C3 or C6 substitution profoundly influences electronic density distribution and target engagement, as demonstrated in published SAR series [1]. These three structural features are not interchangeable without deliberate experimental verification; the evidence below quantifies specific consequences of these architectural differences.

Quantitative Differentiation Evidence for 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one: Comparator-Based Head-to-Head and Class-Level Analysis


Physicochemical Profile vs. Trifluoromethyl-Substituted Analog: Lipophilicity and Hydrogen Bond Acceptor Count

The target compound (CAS 2415535-03-2) demonstrates a distinctly lower lipophilicity profile compared to its closest commercially cataloged trifluoromethyl-substituted analog, 4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (CAS 2380098-08-6, EvitaChem EVT-3079862). The target compound has MW 320.4 g/mol with XLogP3-AA of 2.4, whereas the CF3 analog has MW 375.355 g/mol (a 17.1% increase) and incorporates a pyridyl-N1 substituent with an additional nitrogen heteroatom, contributing a higher HBA count (4 vs. 3) [1]. This lipophilicity differential is expected to translate into measurably distinct aqueous solubility, plasma protein binding, and membrane permeability profiles. The lower molecular weight and cLogP of the target compound place it more favorably within standard Rule-of-Five boundaries (MW <500, cLogP <5), which may confer wider formulation compatibility compared to the fluorinated analog [1].

Physicochemical profiling Drug-likeness Piperazinone SAR

Antibacterial Potency of Class-Representative Compound C19 vs. Commercial Standards BT and TC: Putative Class-Level Inference

In a systematic antibacterial SAR study of imidazo[1,2-a]pyridine derivatives incorporating benzylpiperazinyl moieties, compound C19 — a structural class representative sharing the imidazo[1,2-a]pyridine–benzylpiperazine architecture with the target compound — exhibited EC50 values of 2.16 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 4.64 μg/mL against Xanthomonas axonopodis pv. citri (Xac). In pot experiments, C19 demonstrated protective activity of 42.74% and curative activity of 44.14%, surpassing both commercial bactericides BT (bismerthiazol) and TC (thiodiazole copper) [1]. Transcriptomic analysis revealed that C19 downregulates biofilm, type III secretion system (T3SS), and flagella assembly genes — a virulence-targeted mechanism distinct from conventional contact-kill bactericides [1]. NOTE: This is a class-level inference; the target compound (CAS 2415535-03-2) was not individually tested in this study, and direct antibacterial data for the target compound remain absent from the published literature.

Antibacterial Xanthomonas Virulence inhibition

Linker Architecture Differentiation: Methylene Bridge vs. Propanoyl Linker in ChemBridge Analog — Conformational and Metabolic Stability Implications

The target compound employs a direct methylene (–CH2–) bridge connecting the imidazo[1,2-a]pyridine C2 position to the piperazin-2-one N4. By contrast, the closest structurally cataloged ChemBridge analog, 3-benzyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)piperazin-2-one (ChemBase 41410431), features a propanoyl linker (–CO–CH2–CH2–) that introduces a carbonyl group and extends the spacer by two carbon atoms . This architectural difference has two quantifiable consequences: (i) the target compound's shorter, more rigid linker reduces the number of rotatable bonds accessible to oxidative metabolism at the linker site; and (ii) the absence of the carbonyl eliminates a metabolic vulnerable site (ketone reduction by aldo-keto reductases). The ChemBridge analog additionally differs in the benzyl substitution position (C3 vs. N1), which alters the spatial orientation of the phenyl ring relative to the imidazopyridine core . The target compound's methylene linker thus provides a simpler, metabolically more resilient scaffold topology than the propanoyl-linked analog.

Chemical space Linker SAR Metabolic stability

Rule-of-Five Compliance and Permeability Potential vs. Extended Imidazopyridine Scaffolds in Kinase Inhibitor Development

The target compound exhibits a favorable drug-likeness profile: MW 320.4 (<500), cLogP 2.4 (<5), HBD 0 (<5), HBA 3 (<10), and rotatable bonds 4 (<10) [1]. This places it well within all Lipinski Rule-of-Five parameters. In contrast, lead-optimized imidazo[1,2-a]pyridine kinase inhibitors such as the potent PI3K p110α inhibitor thiazole derivative 12 (IC50 0.0028 μM) [2] and the ATX allosteric inhibitor 10c (IC50 3.4 nM) [3] have typically undergone significant structural elaboration, adding molecular weight, hydrogen bond donors/acceptors, and rotatable bonds beyond the target compound's baseline. The target compound's comparatively lean structure provides greater chemical tractability — there is more 'unused' Rule-of-Five space for medicinal chemistry elaboration during hit-to-lead optimization than would be available with a more advanced, complex analog. This makes the compound an attractive starting scaffold for fragment-based or diversity-oriented synthesis programs.

ADME Drug-likeness Kinase selectivity

Recommended Research and Industrial Application Scenarios for 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one


Agrochemical Antibacterial Discovery Programs Targeting Xanthomonas Pathovars

Based on class-level antibacterial evidence from compound C19 (EC50 2.16 μg/mL against Xoo, 4.64 μg/mL against Xac; protective activity 42.74%, curative activity 44.14% vs. commercial BT and TC) [1], this compound can serve as a scaffold-hopping starting point for imidazo[1,2-a]pyridine-based bactericide discovery programs targeting phytobacterial pathogens. Its favorable Rule-of-Five profile (MW 320.4, cLogP 2.4) [2] provides sufficient optimization headroom for introducing potency-enhancing substituents without compromising drug-likeness. The methylene linker architecture, which lacks the metabolically vulnerable carbonyl present in propanoyl-linked analogs , offers a stability advantage during iterative synthesis and testing.

Chemical Biology Probe Development for Virulence Pathway Investigation

Zhang et al. (2025) demonstrated that compound C19 downregulates biofilm, T3SS, and flagella assembly genes in Xoo [1]. The target compound, sharing the imidazo[1,2-a]pyridine–benzylpiperazine core architecture, represents a candidate probe for dissecting bacterial virulence mechanisms. Its lower lipophilicity (cLogP 2.4 vs. higher- cLogP trifluoromethyl analogs) [2] enhances solubility in aqueous assay media, reducing the need for high DMSO concentrations that can confound biological readouts. This physicochemical advantage makes it suitable for transcriptomic, proteomic, and phenotypic screening workflows requiring robust compound solubility.

Multi-Parameter Lead Optimization Starting Point for Kinase or HIF Pathway Programs

The imidazo[1,2-a]pyridine scaffold is precedented in kinase inhibition (PI3K p110α with IC50 as low as 2.8 nM [3]) and HIF pathway modulation [4]. The target compound's lean molecular architecture (MW 320.4, HBD 0, RotB 4) [2] positions it as a privileged but underexplored starting scaffold for structure-based drug design against these targets. Unlike lead-optimized compounds such as ATX inhibitor 10c (IC50 3.4 nM, MW >400) [5] that have consumed much of their Rule-of-Five parameter space, the target compound retains substantial ADME optimization headroom, enabling multi-directional medicinal chemistry exploration without immediate property liabilities.

Differential Screening Against Closely Related Imidazopyridine-Piperazinone Analogs

Procurement decisions should account for the structural distinctiveness of this compound relative to commercially available close analogs. The methylene linker differentiates it from ChemBridge's propanoyl-linked analog (MW 362.4) , while the N1-benzyl substitution differentiates it from the trifluoromethyl-pyridyl analog (MW 375.355) . For screening library curation or focused SAR expansion, acquiring this compound alongside both analogs enables systematic deconvolution of linker effects, N1-substituent effects, and lipophilicity contributions — providing internally consistent SAR data that single-compound procurement cannot achieve.

Quote Request

Request a Quote for 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.